2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N4O2S/c1-14(2)31-22(33)21-20(16(12-28-21)15-8-4-3-5-9-15)30-23(31)34-13-19(32)29-18-11-7-6-10-17(18)24(25,26)27/h3-12,14,28H,13H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDHHPMFVIWSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide , with CAS number 2034583-79-2 , is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesizing available research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 486.5 g/mol . The structure incorporates a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H21F3N4O2S |
| Molecular Weight | 486.5 g/mol |
| CAS Number | 2034583-79-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of pyrrolo[3,2-d]pyrimidine have shown significant activity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively, with IC50 values indicating their potency compared to standard chemotherapeutics like doxorubicin . The mechanism involves the inhibition of key kinases such as CDK2 and EGFR, which are crucial in cell cycle regulation and cancer progression.
Enzyme Inhibition
The compound has also been identified as an inhibitor of phosphodiesterases (PDEs), which play a significant role in various physiological processes including inflammation and smooth muscle contraction. PDE inhibitors are valuable in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
Case Studies and Research Findings
- Cell Line Studies : In a study conducted at Al-Azhar University, the compound was evaluated against several cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated potent antiproliferative activity, with effective concentration levels leading to significant reductions in cell viability .
- Molecular Docking : Computational studies involving molecular docking have suggested that this compound binds effectively to the active sites of target kinases such as CDK2 and EGFR. This interaction is believed to contribute to its anticancer properties by disrupting normal signaling pathways involved in cell growth and survival .
Comparative Biological Activity Table
The following table summarizes the biological activities of this compound compared to similar derivatives:
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to this one exhibit various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria, with some derivatives achieving minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against specific strains like Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Properties : The pyrrolo[3,2-d]pyrimidine derivatives have been studied for their anticancer effects. For instance, structural analogs have been reported to inhibit cell proliferation in various cancer cell lines, with IC50 values indicating significant potency . The mechanism often involves inhibition of key kinases involved in cell cycle regulation.
- Anti-inflammatory Effects : Compounds in this class have been explored for their anti-inflammatory properties. They may act by modulating inflammatory pathways or inhibiting enzymes such as cyclooxygenases (COX) .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to optimize yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR). For example, modifications at the phenyl ring or alterations in the thioacetamide group have been shown to enhance biological activity .
Antimicrobial Evaluation
In a study assessing the antimicrobial properties of thiazol-4-one/thiophene-bearing derivatives, compounds structurally related to this pyrrolo derivative were evaluated for their efficacy against multiple pathogens. The results indicated that certain modifications could significantly enhance antimicrobial potency .
Anticancer Activity
A comprehensive study on triazoloquinazolinone-derived inhibitors highlighted the importance of structural optimization for enhancing anticancer activity. The findings suggested that specific substitutions on the phenyl ring could lead to improved binding affinity at target proteins involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a common pyrrolo[3,2-d]pyrimidine core with several analogs, differing in substituents at the 3-position of the pyrrolopyrimidine ring and the aryl group on the acetamide side chain. Below is a comparative analysis based on structural and physicochemical properties:
Table 1: Structural and Molecular Comparison
Key Observations:
The ethoxy group in may enhance aqueous solubility, balancing the hydrophobic core .
Steric and Electronic Modifications :
- The isopropyl group in the target compound introduces greater steric hindrance than cyclopropyl () or butyl () groups, which could impact binding to flat kinase active sites .
- Electron-withdrawing groups (e.g., CF₃, Cl, F) stabilize the acetamide moiety, altering electronic distribution and hydrogen-bonding capacity .
Molecular Weight Trends :
- The target compound (520.5 g/mol) is heavier than analogs with smaller aryl groups (e.g., 450.5 g/mol in ) but lighter than the ethoxyphenyl derivative (528.6 g/mol in ) .
Research Findings from Comparative Studies
NMR Analysis of Structural Analogues
compared NMR profiles of pyrrolo[3,2-d]pyrimidine derivatives, revealing that substituent changes in regions A (positions 39–44) and B (positions 29–36) induce distinct chemical shifts. For example:
- The trifluoromethyl group in the target compound would likely perturb chemical shifts in region A due to its strong electron-withdrawing effect, unlike the fluorine in or chlorine in .
- The isopropyl group may cause upfield shifts in region B compared to cyclopropyl or butyl groups due to differences in steric strain .
Implications of Lumping Strategies
highlights that compounds with similar cores but varied substituents (e.g., butyl vs. isopropyl) may exhibit divergent physicochemical behaviors despite shared reaction pathways.
Q & A
Q. How to address discrepancies in reported biological activities?
- Root Cause Analysis :
- Check assay conditions (e.g., serum-free vs. serum-containing media alter compound stability).
- Test for photodegradation (UV-Vis spectroscopy under light exposure).
- Reference structural analogs (’s thienopyrimidines) to identify substituent-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
